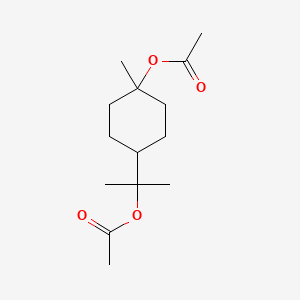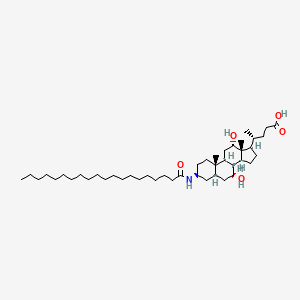
阿拉姆醇
描述
Aramchol, also known as Arachidyl amido cholanoic acid, is a cholesterol solubilizer that has the potential to prevent and dissolve cholesterol gallstones in inbred mice and in human gallbladder bile ex vivo . It is a bile salt fatty acid conjugate (BAFAC) of arachidic acid and cholic acid .
Synthesis Analysis
Aramchol is currently in Phase 3 of clinical trials for the treatment of adults with NASH and liver fibrosis . The ARMOR study is a multinational clinical trial designed to evaluate the efficacy and safety of Aramchol .Molecular Structure Analysis
Aramchol has a molecular formula of C44H79NO5, an average mass of 702.102 Da, and a mono-isotopic mass of 701.595825 Da .Chemical Reactions Analysis
Aramchol has been used in trials studying the treatment of HIV, Gallstones, Fatty Liver, Metabolic Syndrome, and Nonalcoholic Steatohepatitis .Physical And Chemical Properties Analysis
Aramchol has a density of 1.1±0.1 g/cm3, a boiling point of 806.0±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±6.5 mmHg at 25°C . It also has a molar refractivity of 205.9±0.4 cm3, a polar surface area of 107 Å2, and a molar volume of 667.9±5.0 cm3 .科学研究应用
非酒精性脂肪性肝炎 (NASH) 的治疗
阿拉姆醇主要因其治疗非酒精性脂肪性肝病 (NAFLD) 的更严重形式 NASH 的功效而受到关注。 据信它可以调节肝脏的脂质代谢,从而降低肝脏脂肪含量,改善与脂肪肝相关的代谢指标 . 临床试验表明,阿拉姆醇可以显着改善 NASH 患者的肝脏组织学,包括纤维化 .
对肝纤维化的影响
除了对 NASH 的作用外,阿拉姆醇在减少肝纤维化方面也显示出希望。 据认为它通过下调肝星状细胞的胶原蛋白生成起作用,从而减少纤维化的进展 . 这种应用特别重要,因为如果任其发展,肝纤维化会导致肝硬化和肝衰竭。
脂质代谢的调节
阿拉姆醇的作用机制包括抑制硬脂酰辅酶 A 去饱和酶 1 (SCD1),它在脂质合成中起作用。 通过抑制 SCD1,阿拉姆醇减少脂肪酸的合成和储存三酰甘油,这有助于控制血脂异常和相关的代谢疾病 .
对葡萄糖代谢的影响
研究表明,阿拉姆醇也可能对葡萄糖代谢产生积极影响。 它与 NASH 患者 HbA1c 水平的降低有关,表明它对 2 型糖尿病或糖尿病前期患者可能具有潜在益处 .
临床应用中的安全性及耐受性
阿拉姆醇的安全性一直是临床研究的关注点。 据报道,它耐受性良好,严重不良事件发生率低,因不良事件导致的早期停药率低 . 这使其成为长期治疗策略的潜在候选者。
潜在的抗炎作用
虽然主要关注点是 NASH 和纤维化,但阿拉姆醇也可能具有抗炎特性。 通过减少肝脂肪变性和纤维化,它可以间接减轻与这些病症相关的炎症过程 .
作用机制
Target of Action
Aramchol, also known as arachidyl amido cholanoic acid, is a novel fatty acid-bile acid conjugate . Its primary target is the liver enzyme stearoyl coenzyme A desaturase 1 (SCD1) . SCD1 plays a crucial role in lipid metabolism, particularly in the synthesis of monounsaturated fatty acids .
Mode of Action
Aramchol acts as a partial inhibitor of SCD1 . By inhibiting SCD1, Aramchol decreases the synthesis of fatty acids, resulting in a reduction in storage triglycerides and other esters of fatty acids . This leads to a decrease in liver fat, including triglycerides and free fatty acids, and results in an improvement in insulin resistance .
Biochemical Pathways
Aramchol affects two parallel pathways, leading to synergistic effects . The first is the SCD1 pathway , where Aramchol inhibits the activity of SCD1 in the liver . The second is the Reverse Cholesterol Transport pathway , where Aramchol activates cholesterol efflux by stimulating the ABCA1 transporter, a universal cholesterol export pump present in all cells .
Pharmacokinetics
The pharmacokinetic properties of Aramchol are still under investigation. It has been used in clinical trials at a dose of 300mg twice daily . This dosing regimen was designed to evaluate treatment response kinetics, pharmacokinetics, and safety in patients with nonalcoholic steatohepatitis (NASH) and liver fibrosis .
Result of Action
Aramchol has been shown to significantly reduce liver fat content and improve metabolic parameters associated with fatty liver disease . In clinical trials, it has demonstrated a significant reduction in hepatic steatosis and fibrosis in patients with NASH . Moreover, Aramchol has been found to be safe for use, with no severe adverse effects reported .
安全和危害
Aramchol is intended for R&D use only and not for medicinal, household, or other use . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If it comes into contact with the skin, wash off with soap and plenty of water . If it comes into contact with the eyes, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting .
未来方向
属性
IUPAC Name |
(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-3-(icosanoylamino)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H79NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)45-34-27-28-43(3)33(29-34)30-38(46)42-36-25-24-35(32(2)23-26-41(49)50)44(36,4)39(47)31-37(42)43/h32-39,42,46-47H,5-31H2,1-4H3,(H,45,48)(H,49,50)/t32-,33+,34+,35-,36+,37+,38-,39+,42+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKXZIQNFMOPBS-OOMQYRRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@H]1CC[C@]2([C@@H](C1)C[C@H]([C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H79NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179395 | |
| Record name | Aramchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
246529-22-6 | |
| Record name | (3β,5β,7α,12α)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]cholan-24-oic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246529-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aramchol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246529226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aramchol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11860 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aramchol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICOMIDOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE1Q24M65Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of arachidyl amido cholanoic acid (Aramchol)?
A: Aramchol primarily targets stearoyl-CoA desaturase 1 (SCD1) in the liver. [, , , ] SCD1 is a key enzyme involved in the biosynthesis of triglycerides, and its downregulation can lead to reduced liver fat accumulation. [, ]
Q2: How does Aramchol's interaction with SCD1 impact liver metabolism?
A: Aramchol acts as a potent downregulator of SCD1 protein expression. [, ] This downregulation leads to a decrease in triglyceride synthesis and enhances fatty acid β-oxidation, ultimately reducing liver fat content. []
Q3: Beyond SCD1, what other pathways are modulated by Aramchol?
A: Aramchol has been shown to activate AMPK and inhibit mTORC1, two key regulators of cellular metabolism. [] This modulation further contributes to its effects on fatty acid oxidation, oxidative phosphorylation, and glucose homeostasis. [] Additionally, Aramchol increases the flux through the transsulfuration pathway, leading to a rise in glutathione, a crucial cellular antioxidant. []
Q4: What is the role of ABCA1 in Aramchol's mechanism of action?
A: Research suggests that Aramchol enhances cholesterol efflux from cells through an ABCA1-dependent, but apoA-I-independent pathway. [, ] This suggests a potential role for Aramchol in reverse cholesterol transport, a process crucial for removing excess cholesterol from the body. []
Q5: What is the molecular formula and weight of Aramchol?
A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Aramchol. Further investigation into chemical databases or manufacturer information would be required to obtain this information.
Q6: Is there any spectroscopic data available for Aramchol?
A6: The provided research papers do not present detailed spectroscopic data (e.g., NMR, IR) for Aramchol. To obtain this information, a search in specialized chemical databases or direct contact with the manufacturer might be necessary.
Q7: Has the stability of Aramchol been investigated under various conditions?
A7: While the provided research mentions Aramchol's administration in animal models and clinical trials, specific details regarding its stability under various conditions (temperature, pH, etc.) are not provided. Further research into formulation strategies and stability studies would be beneficial for understanding the compound's long-term storage and delivery.
Q8: Does Aramchol exhibit any catalytic properties?
A: Based on the provided research, Aramchol does not appear to possess catalytic properties. It primarily acts as a modulator of enzymatic activity (SCD1, AMPK) and influences metabolic pathways. [, , ]
Q9: Have any computational studies been conducted on Aramchol?
A9: The provided research does not mention any specific computational chemistry studies, such as molecular docking, simulations, or QSAR modeling, conducted on Aramchol. Exploring computational approaches could provide valuable insights into its binding interactions, pharmacokinetic properties, and potential for structural optimization.
Q10: How do structural modifications of Aramchol affect its activity?
A10: The provided research papers do not delve into detailed structure-activity relationship studies of Aramchol and its analogues. Investigating the impact of structural modifications on activity, potency, and selectivity towards SCD1 and other targets would be valuable for future drug development efforts.
Q11: What formulation strategies have been explored to enhance Aramchol's stability, solubility, or bioavailability?
A11: Specific details about Aramchol's formulation and strategies employed to improve its stability, solubility, and bioavailability are not included in the provided research. Further investigation into different formulation approaches, such as nanoparticle encapsulation or prodrug design, could potentially enhance its therapeutic potential.
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Aramchol?
A12: While the provided research mentions Aramchol's administration in various models, comprehensive pharmacokinetic data on its absorption, distribution, metabolism, and excretion (ADME) profile are not discussed in detail. Conducting thorough ADME studies is crucial for understanding the compound's behavior in vivo and optimizing its dosing regimen for therapeutic efficacy.
Q13: How does the dosage of Aramchol affect its efficacy in preclinical models?
A: Research indicates a potential dose-dependent effect of Aramchol on liver parameters. For instance, in a mouse model of non-alcoholic steatohepatitis (NASH), Aramchol at a dose of 5 mg/kg/day showed a more pronounced improvement in steatohepatitis and fibrosis compared to a lower dose of 1 mg/kg/day. [] This suggests that optimizing the dose is crucial for maximizing its therapeutic benefits.
Q14: What in vitro models have been used to study Aramchol's effects?
A: Aramchol's effects have been investigated using isolated primary mouse hepatocytes. [] These studies helped elucidate its impact on AMPK and mTORC1 signaling pathways, leading to changes in fatty acid metabolism and oxidative phosphorylation. [] Further exploration using other relevant in vitro models, such as hepatic stellate cells or macrophages, could provide a more comprehensive understanding of its therapeutic potential.
Q15: Which animal models have been employed to evaluate Aramchol's efficacy in NAFLD/NASH?
A: Two main animal models have been used to evaluate Aramchol's effects: the methionine- and choline-deficient (MCD) diet model [, ] and the thioacetamide (TAA)-induced liver fibrosis model. [] These models mimic key aspects of NAFLD/NASH and fibrosis, respectively, allowing researchers to assess the compound's therapeutic potential.
Q16: What were the key findings from the clinical trial investigating Aramchol in NAFLD patients?
A: A phase 2b clinical trial demonstrated that Aramchol effectively reduced liver fat content in patients with NAFLD. [, , ] A significant reduction in liver fat was observed in the group receiving 300 mg/day of Aramchol compared to the placebo group. [] Additionally, the study suggested a potential dose-response relationship, as a lower dose (100 mg/day) showed a non-significant reduction in liver fat. []
Q17: Are there any known mechanisms of resistance to Aramchol?
A17: The provided research papers do not mention any specific mechanisms of resistance to Aramchol. Further investigation into the development of potential resistance mechanisms, particularly after long-term treatment, is crucial for understanding the drug's limitations and potential long-term efficacy.
Q18: Have any specific biomarkers been identified to predict the efficacy of Aramchol or monitor treatment response?
A: Although the provided research papers do not highlight specific biomarkers for predicting Aramchol's efficacy, they emphasize the need for non-invasive biomarkers to monitor treatment response and identify potential adverse effects. [] Further research focusing on identifying such biomarkers, potentially related to SCD1 activity, lipid metabolism, or inflammatory pathways, would be valuable for personalized treatment approaches.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

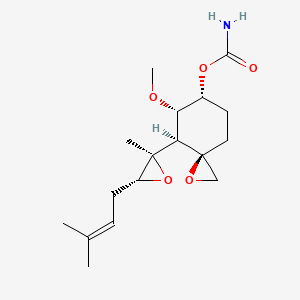
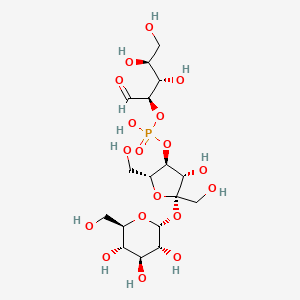
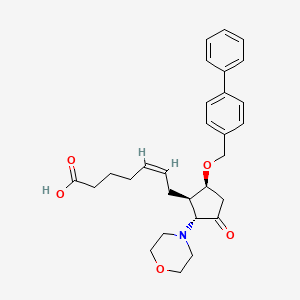

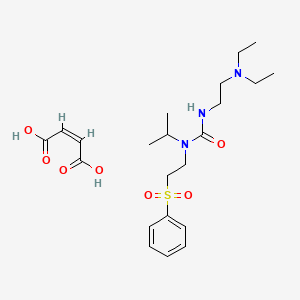
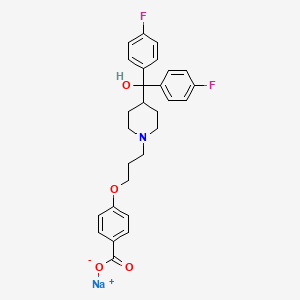
![5-[2-[4-[Bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]ethyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B1665083.png)
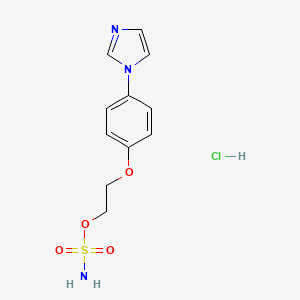
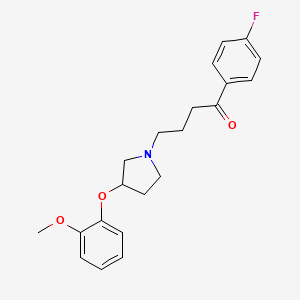
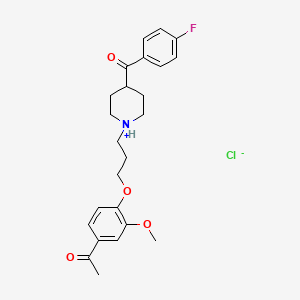
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)
![1-[4-(4-Morpholinyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1665092.png)
